molecular formula C15H14O2 B2498678 2-Phenylchroman-5-ol CAS No. 92215-50-4

2-Phenylchroman-5-ol

Cat. No. B2498678
CAS RN: 92215-50-4
M. Wt: 226.275
InChI Key: KVKUDNUFYUSNOB-UHFFFAOYSA-N
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Description

2-Phenylchroman-5-ol is a compound that belongs to the class of organic compounds known as chromans. Chromans are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. The specific structure of this compound is not directly discussed in the provided papers, but related compounds and their properties are extensively studied, which can give insights into the behavior and characteristics of this compound.

Synthesis Analysis

The synthesis of related chroman compounds is described in several papers. For instance, chroman-4-one derivatives were prepared by Pechman condensation of phenol or its substitutions with cinnamic acid using polyphosphoric acid . This method could potentially be adapted for the synthesis of this compound by altering the starting materials or reaction conditions to target the 5-ol position specifically.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of a dioxolanone derivative was elucidated, revealing the spatial arrangement of substituents around the core ring system . Similarly, the structure of this compound could be studied using X-ray crystallography to determine its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of chroman derivatives is highlighted in several studies. For instance, 2-(Phenylthio)-2-penten-5-olide showed high electrophilic reactivities toward carbon nucleophiles, leading to various substituted lactones . This suggests that this compound may also participate in nucleophilic addition reactions due to the presence of an electrophilic center.

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman derivatives can be inferred from related studies. For example, the photochromism of certain chroman derivatives in the single-crystalline phase was investigated, showing reversible color changes upon irradiation with light . This indicates that this compound may also exhibit photochromic properties. Additionally, the radical scavenging activity of a heptenol derivative and its heterocyclic analogues was studied, suggesting that this compound could have antioxidant properties .

Scientific Research Applications

Antimalarial Activity

2-Phenylchroman-5-ol derivatives have been studied for their antimalarial properties. Werbel et al. (1986) synthesized a series of substituted 1-phenyl-2-propanones, which showed significant antimalarial potency against Plasmodium berghei in mice. This research indicated the potential of these compounds for clinical trials in humans due to their activity against resistant strains of parasites and favorable pharmacokinetic properties (Werbel et al., 1986).

Anticancer and Antibacterial Potential

Gupta et al. (2016) reported the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, including this compound, and investigated their potential as anticancer, antibacterial, and DNA-binding agents. Among these derivatives, some exhibited greater anticancer and antibacterial potency than standard reference compounds, highlighting their potential in medicinal chemistry (Gupta et al., 2016).

Peroxyl-Radical-Scavenging Activity

Stobiecka et al. (2016) explored the radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues, including this compound derivatives. These compounds demonstrated significant anti-peroxyl radical activity, comparable to well-known antioxidants, indicating their potential in oxidative stress-related therapeutic applications (Stobiecka et al., 2016).

Optoelectronic Applications

Mills et al. (2018) discussed the use of cationic, cyclometalated Ir(III) complexes in optoelectronics, solar energy conversion, and biological labeling. These complexes, which can include this compound derivatives, have been pivotal in color tuning for light-emitting electrochemical cells and photocatalytic water reduction systems, demonstrating their versatility in various technological applications (Mills et al., 2018).

Safety and Hazards

The safety data sheet for 2-Phenylchroman-5-ol was not found in the search results. Therefore, the specific safety and hazard information for this compound is not available .

Future Directions

Future research on 2-Phenylchroman-5-ol could focus on developing more effective and cost-effective methods to synthesize novel chromanone analogs . Additionally, further studies could explore its potential applications in the treatment of diseases such as type 2 diabetes .

properties

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-8,14,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKUDNUFYUSNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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